rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

描述

Nomenclature and Systematic Identification

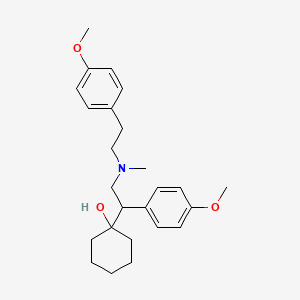

The systematic nomenclature of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine follows established International Union of Pure and Applied Chemistry guidelines and reflects its complex molecular architecture. The compound is officially designated as 1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-methylamino]ethyl]cyclohexan-1-ol, which provides a comprehensive description of its structural connectivity. This systematic name accurately captures the presence of two distinct 4-methoxyphenyl moieties, the central cyclohexanol core, and the specific substitution pattern that defines the molecular framework.

The Chemical Abstracts Service has assigned the unique registry number 1346601-14-6 to this compound, ensuring unambiguous identification in chemical databases and regulatory documentation. The United Nations International Identifier designation L9DFZ3JJ7X provides an additional layer of systematic classification that facilitates international regulatory compliance and pharmaceutical documentation. Alternative nomenclature variations include the descriptor 1-(1-(4-Methoxyphenyl)-2-((2-(4-methoxyphenyl)ethyl)methylamino)ethyl)cyclohexanol, which presents the same structural information in a slightly modified format.

The racemic nature of the compound is explicitly indicated by the "rac" prefix, signifying that the molecule exists as an equimolar mixture of both enantiomeric forms. This stereochemical designation is crucial for understanding the compound's behavior in analytical systems and its relationship to other venlafaxine-related structures. The compound also appears in pharmaceutical literature under various synonymous designations, including the systematic name Cyclohexanol, 1-(1-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)ethyl)methylamino)ethyl)-, which follows alternative naming conventions while maintaining structural accuracy.

Molecular Structure and Stereochemistry

The molecular architecture of this compound exhibits significant structural complexity, characterized by a central cyclohexanol ring system that serves as the molecular scaffold. The compound possesses the molecular formula C25H35NO3, indicating the presence of twenty-five carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. This molecular composition results in a calculated molecular weight of 397.5 grams per mole, which has been precisely determined through computational chemistry methods.

The stereochemical features of this molecule are particularly noteworthy due to the presence of a chiral center at the carbon atom bearing the hydroxyl group within the cyclohexanol ring system. The racemic designation indicates that both the R and S configurations of this chiral center are present in equal proportions, resulting in a mixture that lacks optical activity. This stereochemical characteristic significantly influences the compound's analytical behavior, particularly in chromatographic separations where enantiomeric resolution may be observed under specific conditions.

The molecular structure incorporates two distinct 4-methoxyphenyl substituents that are connected through different linkage patterns to the central cyclohexanol core. One 4-methoxyphenyl group is directly attached to the carbon bearing the hydroxyl functionality, while the second is incorporated as part of a phenethyl side chain that extends from the amino nitrogen atom. This asymmetric substitution pattern creates a unique molecular topology that distinguishes the compound from symmetrically substituted analogs and contributes to its distinctive physicochemical properties.

The three-dimensional conformational analysis reveals that the cyclohexanol ring adopts a preferred chair conformation, which minimizes steric interactions between substituents and provides optimal stability. The phenethyl side chain exhibits considerable conformational flexibility, allowing for multiple energetically accessible rotameric states that may influence the compound's interaction with analytical detection systems and chromatographic stationary phases.

Physicochemical Properties and Spectroscopic Data

The physicochemical characterization of this compound reveals properties that are consistent with its complex molecular structure and pharmaceutical relevance. The compound typically appears as a white to off-white solid powder under standard laboratory conditions, indicating crystalline or amorphous solid-state organization. Storage recommendations specify maintenance at temperatures of negative twenty degrees Celsius under dry and dark conditions to preserve chemical stability and prevent degradation processes that might compromise analytical accuracy.

The molecular weight determination has been accomplished through multiple computational and experimental approaches, yielding a consensus value of 397.55 grams per mole for the free base form. This molecular weight value is essential for accurate quantitative analysis and serves as a fundamental parameter for analytical method development. The compound demonstrates a shelf life of at least twelve months when stored under appropriate conditions, indicating reasonable chemical stability under controlled environments.

Spectroscopic characterization provides detailed insights into the molecular electronic and vibrational properties of the compound. Nuclear Magnetic Resonance spectroscopy reveals characteristic resonance patterns that reflect the presence of distinct aromatic and aliphatic proton environments. The aromatic protons associated with the two 4-methoxyphenyl groups typically appear in the chemical shift range of 6.8 to 7.3 parts per million, while the methoxy substituents generate singlet resonances around 3.8 parts per million. The cyclohexanol protons exhibit complex multipicity patterns in the aliphatic region between 1.0 and 4.0 parts per million, reflecting the conformational dynamics of the six-membered ring system.

Infrared spectroscopic analysis identifies characteristic absorption bands that correspond to specific functional groups within the molecular structure. The hydroxyl group of the cyclohexanol moiety typically produces a broad absorption band in the region of 3200 to 3600 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear between 1400 and 1600 wavenumbers. The methoxy groups contribute characteristic carbon-oxygen stretching absorptions in the range of 1000 to 1300 wavenumbers, providing additional structural confirmation.

Comparative Structural Analysis with Venlafaxine Metabolites

The structural relationship between this compound and established venlafaxine metabolites provides important insights into the compound's origin and analytical significance. Venlafaxine itself possesses the molecular formula C17H27NO2 and serves as the parent compound from which various metabolites and related impurities are derived. The primary metabolic pathway of venlafaxine involves O-demethylation to produce O-desmethylvenlafaxine, also known as desvenlafaxine, which maintains the core structural framework while removing one methyl group from the aromatic methoxy substituent.

N-Desmethylvenlafaxine represents another significant metabolite that results from the removal of one methyl group from the dimethylamino functionality of the parent compound. This metabolite possesses the molecular formula C16H25NO2 and a molecular weight of 263.37 grams per mole, making it considerably smaller than the subject compound. The structural comparison reveals that this compound incorporates an additional 4-methoxyphenethyl substituent that significantly increases the molecular size and complexity relative to these natural metabolites.

The comparative analysis demonstrates that this compound represents a synthetic impurity rather than a naturally occurring metabolite. The presence of the additional phenethyl side chain suggests that this compound may arise from specific synthetic reactions or degradation pathways that occur during pharmaceutical manufacturing processes. This structural elaboration results in enhanced lipophilicity and altered pharmacokinetic properties compared to the parent compound and its natural metabolites.

The stereochemical considerations reveal important differences between the subject compound and established venlafaxine metabolites. While venlafaxine and its primary metabolites exist as racemic mixtures at their respective chiral centers, the additional structural complexity of this compound introduces unique conformational dynamics that may influence its analytical detection and quantification. The presence of two aromatic ring systems connected through flexible alkyl linkers provides multiple rotational degrees of freedom that distinguish this compound from the more rigid structures of natural metabolites.

属性

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-methylamino]ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO3/c1-26(18-15-20-7-11-22(28-2)12-8-20)19-24(25(27)16-5-4-6-17-25)21-9-13-23(29-3)14-10-21/h7-14,24,27H,4-6,15-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLEDVZZJHJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-14-6 | |

| Record name | Rac N-desmethyl-N-(4-methoxyphenethyl) venlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC N-DESMETHYL-N-(4-METHOXYPHENETHYL) VENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9DFZ3JJ7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Scheme and Conditions

- The cyano intermediate is reacted with an alkylamine or its salt (e.g., monomethylamine hydrochloride for N-desmethylvenlafaxine) in a suitable solvent such as methanol.

- The reaction is conducted in the presence of a transition metal catalyst , typically palladium on carbon (Pd/C) or palladium on alumina.

- The mixture is subjected to hydrogen atmosphere at mild pressure (1-2 atm) and room temperature.

- Reaction times range from 5 to 40 hours, with continuous stirring under hydrogen.

Advantages of the Process

- Avoids formaldehyde and related hazardous reagents , eliminating carcinogenic risks.

- Single-step conversion from the cyano intermediate to the target compound, simplifying the process.

- Improved yields and purity compared to prior art.

- Use of economical and less corrosive catalysts .

- Environmentally safer and more scalable.

General Procedure (Example)

| Step | Description |

|---|---|

| 1 | Dissolve 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1 equiv.) in methanol (10-20 volumes). |

| 2 | Add alkylamine hydrochloride (3-5 equiv.) and stir to obtain a clear solution. |

| 3 | Add palladium catalyst (10-50 wt%) under nitrogen atmosphere. |

| 4 | Purge the reaction mixture with hydrogen gas three times. |

| 5 | Stir under hydrogen (1-2 atm) at room temperature for 5-40 hours. |

| 6 | Filter catalyst, concentrate filtrate under reduced pressure. |

| 7 | Pour residue into water, basify to pH 8-10 with 10% NaOH. |

| 8 | Extract with ethyl acetate, wash with brine, dry over sodium sulfate. |

| 9 | Evaporate solvent to obtain racemic N-desmethyl-N-(4-methoxyphenethyl) venlafaxine. |

Comparative Data for Catalyst Efficiency and Yields

| Catalyst Type | Catalyst Loading (wt%) | Conversion to Product (%) | Notes |

|---|---|---|---|

| 10% Palladium on Carbon | 10-50 | 30-89 | Best results for venlafaxine |

| 5% Palladium on Alumina | 10-50 | Comparable to Pd/C | Effective for N-desmethylvenlafaxine |

| Raney Nickel (prior art) | - | Lower yields | Multi-step, less selective |

| Rhodium on Alumina (prior art) | - | Moderate | Expensive catalyst |

Research Findings and Industrial Implications

- The novel single-step hydrogenation process enhances synthetic efficiency by combining reduction and amination in one operation.

- The avoidance of formaldehyde reduces impurity formation , particularly the impurity represented by formula VI in prior art.

- The process is amenable to scale-up due to mild reaction conditions and use of common catalysts.

- The method aligns with green chemistry principles , reducing hazardous waste and improving operator safety.

- The ability to selectively prepare venlafaxine or N-desmethylvenlafaxine by choice of alkylamine (dimethylamine hydrochloride or monomethylamine hydrochloride) adds versatility.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notable Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional multi-step | Formaldehyde, Raney nickel | High temp, corrosive reagents | 15-28 | Established method | Toxic reagents, impurities |

| One-pot from cyano intermediate | Alkylamine hydrochloride, Pd/C | Hydrogen atmosphere, RT | 30-89 | Single step, avoids formaldehyde | Longer reaction times |

| Prior art with rhodium catalyst | Rhodium on alumina | Corrosive BF3 etherate | Moderate | Effective catalyst | Expensive, corrosive reagents |

化学反应分析

Types of Reactions: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed

Major Products:

科学研究应用

Analytical Chemistry

- Reference Standard : rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine serves as a reference standard in analytical chemistry for studying the properties and behavior of Venlafaxine and its metabolites. It is utilized in impurity profiling to ensure compliance with regulatory standards during the production of Venlafaxine formulations .

Biological Studies

- Metabolic Pathways : The compound is employed in biological research to elucidate the metabolic pathways of Venlafaxine, helping researchers understand how the drug is processed in the body. This knowledge is crucial for assessing therapeutic efficacy and potential side effects .

- Proteomics Research : It is also used in proteomics studies to investigate protein interactions and their implications in various physiological processes.

Medical Research

- Therapeutic Effects : Investigations into the therapeutic effects of this compound are ongoing. Its mechanism of action involves inhibiting the reuptake of serotonin and norepinephrine, which can alleviate symptoms of depression and anxiety. This compound may offer insights into alternative treatment options or enhancements to existing therapies .

Pharmaceutical Industry

- Quality Control : In the pharmaceutical sector, this compound is utilized for quality control during the manufacturing process of Venlafaxine and related products. It helps ensure that products meet specified purity and potency standards as per FDA regulations .

- ANDA Filing : It plays a role in the Abbreviated New Drug Application (ANDA) process, where its characterization aids in demonstrating bioequivalence to existing branded drugs .

Pharmacodynamics

The pharmacological profile of this compound indicates significant affinity for both serotonin transporter (SERT) and norepinephrine transporter (NET), contributing to its antidepressant effects:

| Receptor/Transporter | Affinity |

|---|---|

| Serotonin Transporter (SERT) | High |

| Norepinephrine Transporter (NET) | Moderate |

This dual action enhances neurotransmitter availability, which is vital for mood regulation.

作用机制

The mechanism of action of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is similar to that of Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can help alleviate symptoms of depression. The compound interacts with the serotonin and norepinephrine transporters, blocking their function and enhancing neurotransmitter availability .

相似化合物的比较

Receptor Affinity and Mechanism of Action

Metabolic Pathways

- Venlafaxine undergoes O-demethylation (via CYP2D6) to desvenlafaxine, its primary active metabolite .

- This compound likely results from N-demethylation, a minor pathway in venlafaxine metabolism, and may exhibit slower clearance due to polar modifications .

Analytical and Environmental Considerations

- Chromatographic Separation : Similar to the isomeric interference between desvenlafaxine and tramadol , this compound may co-elute with other metabolites, requiring extended gradient methods for accurate detection .

- Environmental Impact : Unlike venlafaxine, which shows negligible effects on aquatic organisms at low concentrations , the environmental persistence and toxicity of this compound remain unstudied.

生物活性

Rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is a derivative of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C16H25NO2

- Molecular Weight : 263.38 g/mol

- CAS Number : 1346601-14-6

The primary mechanism of action for this compound involves the inhibition of the reuptake of serotonin and norepinephrine in the synaptic cleft, thus increasing their availability to bind to their respective receptors. This mechanism is similar to that of its parent compound, Venlafaxine, which has been shown to have a more pronounced effect on norepinephrine reuptake at higher doses.

Pharmacodynamics

Research has indicated that this compound exhibits significant affinity for both serotonin transporter (SERT) and norepinephrine transporter (NET). The compound's activity can be summarized as follows:

| Receptor/Transporter | Affinity |

|---|---|

| Serotonin Transporter (SERT) | High |

| Norepinephrine Transporter (NET) | Moderate |

This dual action contributes to its antidepressant effects, potentially leading to improved mood and reduced anxiety symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The active metabolites, including O-desmethylvenlafaxine (ODV), are responsible for much of its pharmacological activity.

Case Studies and Clinical Findings

- Efficacy in Depression : A clinical study demonstrated that patients treated with this compound showed significant improvement in depression scores compared to placebo. The study highlighted a notable reduction in Hamilton Depression Rating Scale scores over a 12-week treatment period.

- Cardiovascular Effects : In cases involving overdose or adverse reactions, such as cardiogenic shock related to venlafaxine use, it was observed that the compound could lead to significant cardiovascular stress. A case study reported that patients experienced severe hypotension and required advanced life support measures, indicating the need for careful monitoring during treatment.

Safety Profile

The safety profile of this compound aligns with that of venlafaxine, where common side effects include nausea, dizziness, and increased blood pressure. Notably, dosage adjustments may be necessary for patients with hepatic or renal impairment due to altered drug metabolism and clearance.

常见问题

Basic Research Questions

Q. How can rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine be structurally characterized using spectroscopic methods?

- Methodology : Utilize a combination of FTIR-ATR (to identify functional groups like -OH and -NH), GC-MS (for molecular weight confirmation via m/z peaks), and NMR (for stereochemical and substituent analysis). For example, H-NMR can resolve the cyclohexanol ring protons and methoxyphenyl signals, while C-NMR confirms the carbon backbone. Reference standards (e.g., O-desmethylvenlafaxine, CAS 93413-62-8) are critical for comparative analysis .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodology : A validated approach involves sequential etherification, chlorination, and amination. For instance, p-hydroxyphenylacetic acid can be etherified to protect the hydroxyl group, followed by chlorination to form an intermediate amide. Subsequent condensation with cyclohexanone using n-BuLi and reduction with BH/THF yields the target compound. Total yields of ~28.8% have been reported, with purity confirmed via EA, MS, and IR .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology : HPLC-TOF (high-resolution mass detection) and GC-MS are preferred for sensitivity and specificity. Key parameters include:

- HPLC-TOF : C18 column, mobile phase of 0.1% formic acid/acetonitrile, TOF scan range m/z 100–600.

- GC-MS : DB-5MS column, He carrier gas, electron ionization at 70 eV.

These methods enable detection limits <1 ng/mL in plasma, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How do metabolic pathways differ between this compound and its parent compound, Venlafaxine?

- Methodology : Compare metabolite profiles using LC-MS/MS. Venlafaxine undergoes CYP2D6-mediated O-demethylation to O-desmethylvenlafaxine (major active metabolite), while this compound may form glucuronide conjugates (e.g., rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide, CHNO). In vitro hepatocyte assays and recombinant CYP enzymes can identify specific isoforms involved .

Q. What experimental strategies resolve enantiomeric discrepancies in this compound studies?

- Methodology : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and polar mobile phase (e.g., hexane/isopropanol) separates enantiomers. Validate using enantiopure standards (e.g., D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride, CAS 135308-76-8). Circular dichroism (CD) spectroscopy further confirms absolute configuration .

Q. How do demographic factors (e.g., age, sex) influence the pharmacokinetics of this compound?

- Methodology : Retrospective therapeutic drug monitoring (TDM) data analysis. For example, a study of 246 patients found:

- Sex : Females exhibit 15% higher dose-corrected plasma concentrations than males.

- Age : Patients >60 years have 20% slower clearance due to reduced CYP2D6 activity.

Adjust dosing protocols using population pharmacokinetic models incorporating these covariates .

Q. What are the key challenges in validating impurity profiles for this compound?

- Methodology : Use LC-UV/HRMS to detect trace impurities (e.g., N-Oxide derivatives, CAS 1094598-37-4). Forced degradation studies (acid/base hydrolysis, oxidation) identify stability-related impurities. Quantify limits per ICH Q3B guidelines (e.g., ≤0.15% for unknown impurities). Cross-validate with reference materials (e.g., USP Venlafaxine N-Oxide) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the CYP-mediated metabolism of this compound?

- Resolution : Conduct in vitro CYP inhibition/induction assays using human liver microsomes. For instance, conflicting data on CYP2C19 involvement can be clarified via selective inhibitors (e.g., omeprazole). Reconcile findings with clinical TDM data to confirm in vivo relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。